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Compound of Interest

Compound Name: (E/Z)-BML264

Cat. No.: B3432251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of
ML264, a potent and selective inhibitor of Krtippel-like factor 5 (KLF5). The information
presented herein is compiled from publicly available research and is intended to assist
researchers and drug development professionals in the preparation and purification of this
compound for investigational use.

Introduction to ML264

ML264, also known as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-
thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, is a small molecule inhibitor of KLF5, a
transcription factor implicated in the proliferation of various cancer cells. By downregulating
KLF5 expression, ML264 has been shown to modulate key signaling pathways, including the
RAS/MAPK and WNT pathways, making it a valuable tool for cancer research and a potential
therapeutic agent.

Chemical Properties of ML264:
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Property Value

CAS Number 1550008-55-3
Molecular Formula C17H21CIN204S
Molecular Weight 384.88 g/mol
Appearance White to beige powder
Solubility DMSO: 10 mg/mL

Synthesis of ML264

A three-step synthesis for ML264 has been reported, starting from commercially available
reagents. The overall synthetic scheme is presented below, followed by a detailed experimental
protocol for each step.

Synthesis Workflow

Step 1: Amide Coupling

Glycine methyl ester HCI Step 2: Ester Hydrolysis
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Caption: Synthetic workflow for ML264.

Experimental Protocols
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Step 1: Synthesis of (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate

To a solution of 3-chlorocinnamic acid in a suitable solvent (e.g., dichloromethane), add a
coupling agent (e.g., HATU) and a non-nucleophilic base (e.qg., diisopropylethylamine -
DIEA).

Add glycine methyl ester hydrochloride and stir the reaction mixture at room temperature
overnight.

Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), the
reaction is worked up.

The crude product is purified by flash chromatography.

Step 2: Synthesis of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid

Dissolve the (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate from Step 1 in a mixture of
methanol and a solution of sodium hydroxide.

Stir the mixture at room temperature for approximately one hour, monitoring the reaction
progress by HPLC.

After completion, acidify the mixture with a hydrochloric acid solution.

Remove the solvent in vacuo to yield the crude product, which can be used in the next step
without further purification.

Step 3: Synthesis of ML264

To a solution of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid in dimethylformamide (DMF),
add DIEA and HATU.

Stir the mixture for a few minutes before adding 4-(methylamino)tetrahydro-2H-thiopyran 1,1-
dioxide hydrochloride.

Continue stirring at room temperature for about 30 minutes, monitoring the reaction by
HPLC.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Upon completion, the solvent is removed in vacuo, and the crude product is purified by
preparative HPLC.
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Purification of ML264

The final purification of ML264 is achieved through preparative High-Performance Liquid
Chromatography (prep-HPLC).

Purification Protocol

Method: Preparative Reverse-Phase HPLC.
» Mobile Phase: A gradient of Acetonitrile/Methanol (1:1) and water.

o Gradient: A typical gradient would be from 40% to 100% of the organic phase over a set
period.

o Detection: UV detection at appropriate wavelengths (e.g., 220, 254, and 280 nm) is used to
monitor the elution of the product.
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o Post-Purification: Fractions containing the pure product are collected, combined, and the
solvent is removed under reduced pressure to yield the final compound.

Purity and Characterization

The purity of the final ML264 product should be assessed using analytical HPLC. The identity
of the compound can be confirmed by *H NMR and mass spectrometry.

Quantitative Purity and Characterization Data:

Parameter Result

Purity (HPLC) >95% (calculated purity of 99.1%)[1]

5 7.63 (s, 1H), 7.51-7.52 (m, 1H), 7.48 (d,
J=16.0 Hz, 1H), 7.40-7.44 (m, 2H), 6.64 (d,
1H NMR (400 MHz, CDsCN) J=15.6 Hz, 1H), 4.14 (d, J=5.2 Hz, 2H), 3.50-
3.60 (M, 1H), 3.10-3.30 (m, 4H), 2.95 (s, 3H),
2.20-2.35 (M, 2H), 2.00-2.15 (m, 2H)[1]

ESI-MS (m/z) 385 [M+1]*[1]

Biological Activity and Signaling Pathways

ML264 is a selective inhibitor of KLF5 expression. Its mechanism of action involves the
modulation of key signaling pathways that are often dysregulated in cancer.

KLF5 Inhibition and Downstream Effects

ML264 has been shown to potently inhibit the proliferation of various colorectal cancer cell
lines. This anti-proliferative effect is attributed to its ability to decrease the expression of KLF5.

In Vitro Activity of ML264:
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Cell Line ICs0
DLD-1 29 nM[1]
HT29 130 nM[1]
SW620 430 nM[1]
HCT116 560 nM[1]
IEC-6 (non-cancerous) >50 uM[1]

Signaling Pathway Modulation

KLF5 is a known mediator of the RAS/MAPK and WNT signaling pathways. By inhibiting KLF5,
ML264 can interfere with these oncogenic signaling cascades.
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Caption: ML264 inhibits KLF5, a key node in the RAS/MAPK and WNT signaling pathways.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of ML264,

along with relevant quantitative data and an overview of its biological activity. The information
presented here should serve as a valuable resource for researchers working with this potent

KLF5 inhibitor. It is important to note that all chemical syntheses should be performed by
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trained professionals in a well-equipped laboratory, adhering to all necessary safety
precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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